![molecular formula C16H20Cl3NO10 B017321 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate CAS No. 86520-63-0](/img/structure/B17321.png)
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Overview
Description
Synthesis Analysis
Synthesis involves the preparation of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" as an intermediate for the solid-phase synthesis of β-(1→6)-linked D-galactopyranans. The compound is prepared from acetylated galactopyranosyl bromide derivatives, which are condensed with acetylated galactopyranose, followed by selective deprotection and condensation steps to yield the desired trisaccharide compound (Bhattacharjee, Zissis, & Glaudemans, 1981).
Molecular Structure Analysis
The molecular structure of related compounds, such as "1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside", has been characterized by crystallographic methods. These studies reveal details about the conformation of the sugar rings and the orientations of substituent groups, which are critical for understanding the reactivity and interaction of these molecules (Srikrishnan & An, 1988).
Chemical Reactions and Properties
The reactivity of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" in glycosylation reactions is influenced by the solvent and temperature conditions. For instance, reactions performed at low temperatures in non-participating solvents like dichloromethane favor the formation of α-D-configured products. This specificity is crucial for synthesizing natural oligosaccharides with precise stereochemistry (Gola, Tilve, & Gallo-Rodriguez, 2011).
Physical Properties Analysis
The compound and its derivatives often crystallize in specific configurations, allowing for detailed structural analysis through X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformations, which are essential for designing glycosylation strategies (Cui, Xu, Mao, & Yu, 2012).
Chemical Properties Analysis
"2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" exhibits properties that make it an excellent glycosyl donor for synthesizing complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, contributing to the synthesis of diverse oligosaccharides and glycoconjugates essential in biological systems and for therapeutic applications (Zhang, Fu, & Ning, 2005).
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-Trichloroacetimidate is the galactosylation reactions . This compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions .
Mode of Action
The compound interacts with its targets through a process known as condensation . It is used as a reagent in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Biochemical Pathways
The compound affects the galactosylation pathways . The downstream effects include the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Result of Action
The molecular and cellular effects of the compound’s action involve the creation of phosphorylated di-, tri- and tetrasaccharide fragments . These fragments are crucial components of the O-specific polysaccharides .
Action Environment
Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability. For instance, it is sensitive to temperature and should be stored in a cool, dry place . It is also sensitive to light and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-MBJXGIAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454862 | |
Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate | |
CAS RN |
86520-63-0 | |
Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in carbohydrate chemistry?
A1: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate serves as a versatile glycosyl donor in carbohydrate synthesis. [, , ] It facilitates the formation of glycosidic bonds, linking its galactose moiety to a variety of acceptor molecules containing hydroxyl groups. This process, known as glycosylation, is crucial for constructing complex oligosaccharides and glycoconjugates.
Q2: How effective is 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate in achieving stereoselective glycosylation compared to other glycosyl donors?
A2: While 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is a useful glycosyl donor, its effectiveness in stereoselective glycosylation, particularly when using acceptors bearing deoxy or O-methyl groups, might be lower compared to thioglycoside donors. [] Research suggests that thioglycosides are more suitable for such situations, highlighting the importance of careful donor selection based on the specific acceptor and desired stereochemical outcome.
Q3: Can you provide an example of how 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate has been utilized in synthesizing biologically relevant molecules?
A3: This compound was crucial in synthesizing a trisaccharide derivative, β-D-Galp-(1→4)-β-D-GlcpNAc-(1→2)-α-D-Manp-(1→O)(CH2)7CH3. [] This specific trisaccharide acts as a probe to investigate the substrate specificity of glycosyltransferases involved in the biosynthesis of N-acetyllactosamine-type structures. These structures play significant roles in various biological processes, making the understanding of their biosynthesis crucial.
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